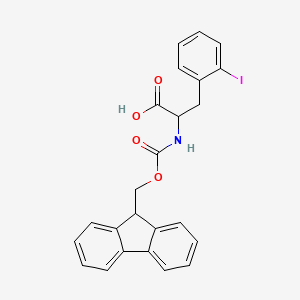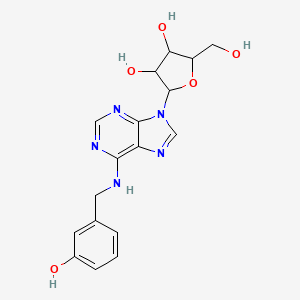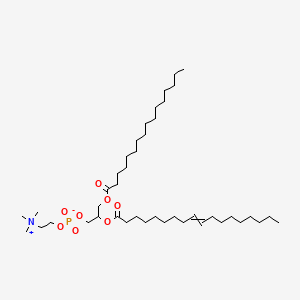
L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is widely used in biophysical experiments. This compound is naturally present in eukaryotic cell membranes and is commercially available for various research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the coupling of phosphocholine to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase, generating cytidine-diphosphocholine. This is followed by the transfer of the phosphocholine head group to a diacylglycerol molecule by DAG:CDP-choline cholinephosphotransferase .
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine involves the use of well-defined liposomes, which are formed by a single hydration step. This method ensures the production of non-pyrogenic liposomes loaded with the desired molecule .
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation and hydrolysis.
Common Reagents and Conditions
Hydrolysis: It can be hydrolyzed by phospholipase A2, resulting in the formation of lysophosphatidylcholine and a free fatty acid.
Major Products Formed
Oxidation: Oxidative decomposition products.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is extensively used in scientific research due to its role in mimicking natural cell membranes. Some of its applications include:
Biophysical Experiments: It is used to study lipid rafts and other membrane-related phenomena.
Lung Surfactant: It is associated with alveoli membranes and is used as a lung surfactant.
Liposome Preparation: It is used in the preparation of liposomes for various assays, including lipid binding assays and phase separation studies.
Mecanismo De Acción
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and respiratory distress . It also enhances lipid ordering in biomimetic lipid systems, supporting the hypothesis that it acts as a “filler” in the lipid bilayer .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes a saturated palmitic acid in the sn-1 position and an unsaturated oleic acid in the sn-2 position. This composition allows it to mimic mammalian phospholipid composition effectively .
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

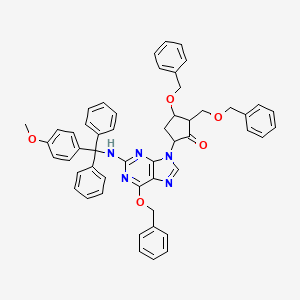

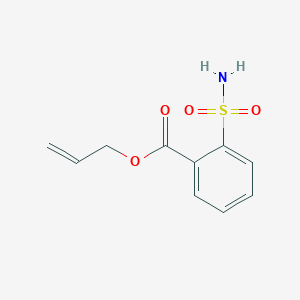
![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)
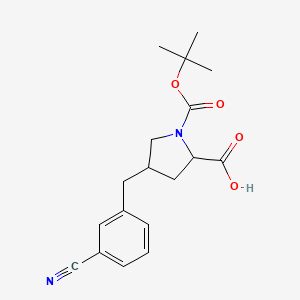

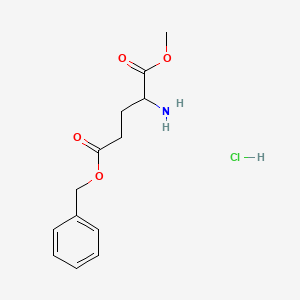
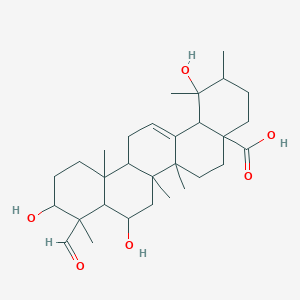
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)
